

what is N-Butanoyl-DL-homoserine lactone

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Compound Focus: N-Butanoyl-DL-homoserine lactone

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Chemical and Physical Properties

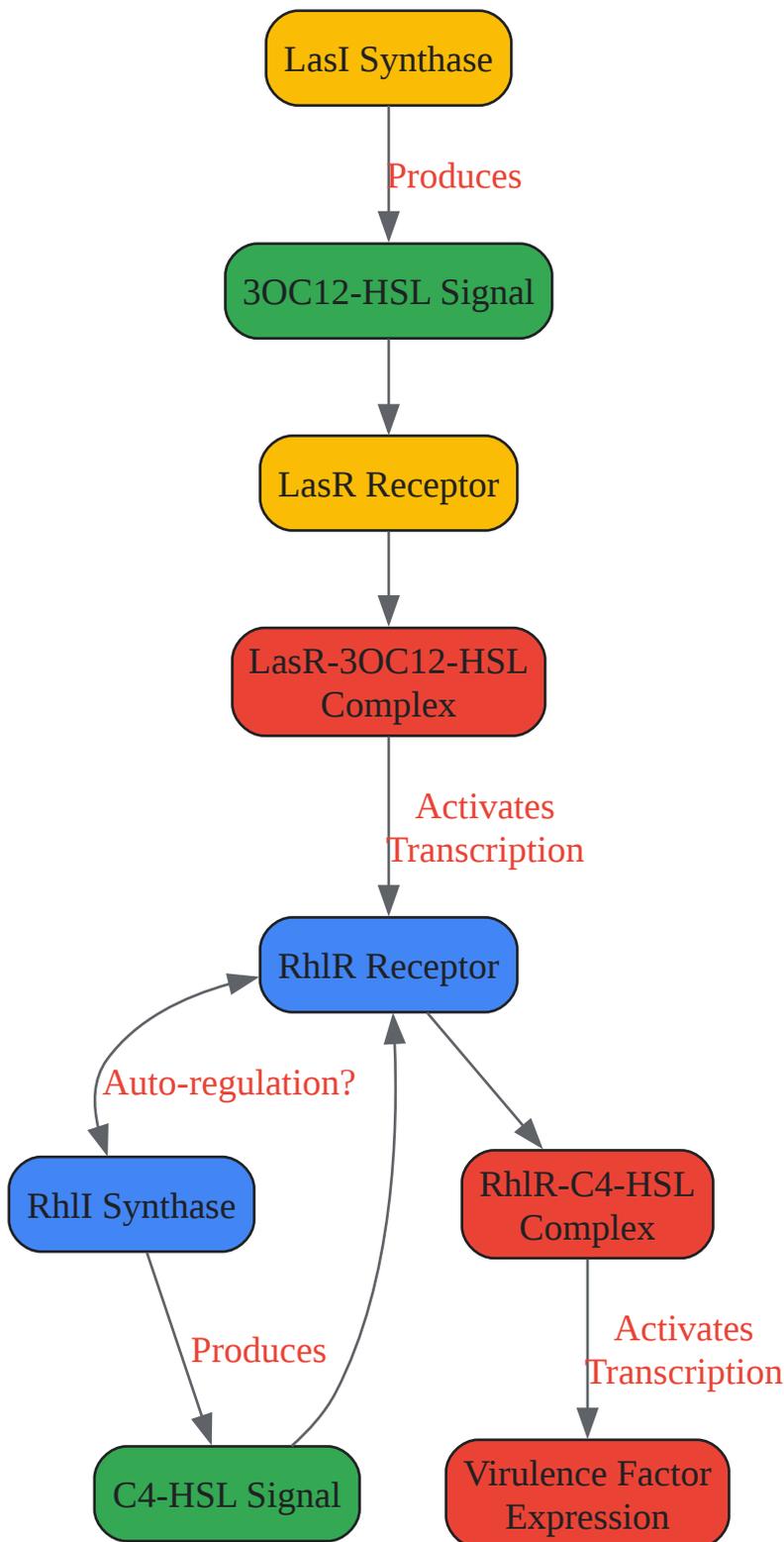
The table below summarizes the core chemical and physical characteristics of **N-Butanoyl-DL-homoserine lactone**.

Property	Specification
CAS Number	98426-48-3 [1] [2] [3]
Synonyms	(Rac)-C4-HSL, N-Butyryl-DL-homoserine lactone, N-[Tetrahydro-2-oxo-3-furanyl]-butanamide [1] [2] [3]
Molecular Formula	$C_8H_{13}NO_3$ [1] [2] [4]
Molecular Weight	171.19 g/mol [1] [2] [4]
Purity	≥97% - 99.43% (varies by supplier and batch) [1] [4] [3]
Appearance	White to off-white solid [1]
Solubility	Soluble in DMSO (e.g., 100 mg/mL) and water [1] [4]
Storage	-20°C for long-term storage (powder); solutions in DMSO stored at -80°C [1] [4]

Biological Role and Significance

N-Butanoyl-DL-homoserine lactone ((Rac)-C4-HSL) is a racemic mixture of the D- and L-enantiomers of N-butanoyl-homoserine lactone. The L-form (N-Butanoyl-L-homoserine lactone, C4-HSL or BHL) is the native signaling molecule produced by bacteria [1] [5].

- **Function in Quorum Sensing:** In Gram-negative bacteria like *P. aeruginosa*, C4-HSL acts as an autoinducer signal for the **RhlR-I quorum sensing system** [6] [5]. Bacteria produce a low, basal level of C4-HSL. As the cell population grows, the extracellular concentration of C4-HSL increases. Once a critical threshold (a "quorum") is reached, C4-HSL binds to its cytoplasmic receptor protein, RhlR [6]. This C4-HSL/RhlR complex then activates the transcription of specific target genes, allowing the bacterial population to coordinate its behavior in a density-dependent manner [6] [5].
- **Regulated Phenotypes:** The Rhl system controls the expression of dozens of genes responsible for virulence factors and community behaviors, including the production of **pyocyanin** (a toxin), **hydrogen cyanide**, and other secondary metabolites, as well as **biofilm maturation** [6] [7].
- **Regulatory Cascade:** The Rhl system is part of a hierarchical regulatory cascade in *P. aeruginosa*, where it is activated by the upstream **LasR-I system** (which uses a different AHL signal, 3OC12-HSL) [6]. The relationship between these systems can be visualized in the following pathway:



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Applications in Research

Researchers utilize **N-Butanoyl-DL-homoserine lactone** and its enantiomers in various scientific contexts:

Application Area	Specific Use
Quorum Sensing & Virulence Research	Studying mechanisms of bacterial communication, biofilm formation, and virulence factor production in pathogens like <i>P. aeruginosa</i> [1] [6].
Antibacterial & Anti-biofilm Strategies	Developing Quorum Sensing Inhibitors (QSIs); the compound itself is noted to have antibacterial and anti-biofilm activity [1].
Antibody-Drug Conjugates (ADCs)	Acting as a cleavable linker in the synthesis of ADCs, connecting a cytotoxic drug to a targeting antibody [1] [4].
Interkingdom Signaling	Investigating the effects of bacterial AHL signals on host organisms, such as plants, which can alter root growth and gene expression [8].

Key Experimental Protocols

For researchers working with this compound, here are methodologies for key assays as cited in the literature.

1. Reporter Gene Assay for RhIR Activity This cell-based assay is used to identify RhIR agonists or antagonists [5].

- **Principle:** A plasmid containing the RhIR receptor gene and a promoter (responsive to RhIR) fused to a reporter gene (e.g., *lacZ* for β -galactosidase) is introduced into a host like *E. coli*.
- **Procedure:** The bacterial culture is exposed to the test compound (e.g., C4-HSL or an analog). After incubation, reporter enzyme activity is measured.
- **Measurement:** Agonist activity is calculated as the ratio of reporter activity induced by the test compound to that induced by a known standard like BHL [5].

2. Biofilm Inhibition Assay This assay evaluates the effect of compounds on *P. aeruginosa* biofilm formation [7].

- **Strain & Culture:** *P. aeruginosa* PAO1 is cultured overnight in LB broth.

- **Treatment:** The bacterial suspension is diluted and added to wells containing the test compound at various concentrations. A positive control (e.g., a known inhibitor) and a blank control (only media) are included.
- **Incubation & Staining:** Plates are incubated statically at 37°C to allow biofilm attachment. Afterward, planktonic cells are removed, and the adhered biofilm is stained with a crystal violet solution.
- **Quantification:** The bound crystal violet is dissolved in acetic acid or ethanol, and the absorbance is measured at 590 nm to quantify the total biofilm biomass [7].

3. LC-MS/MS Analysis of QS Molecules This method is used for the sensitive and simultaneous quantification of multiple quorum sensing molecules, including C4-HSL, from complex samples like plasma [9].

- **Sample Preparation:** Plasma proteins are precipitated, and the supernatant is concentrated.
- **Chromatography:** Separation is performed using a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile, both containing formic acid.
- **Mass Spectrometry Detection:** Detection is carried out using electrospray ionization in positive mode with Selected Reaction Monitoring. For C4-HSL, the mass transition is from m/z 172.1 [M+H]⁺ to a specific product ion.
- **Validation:** The method is validated for selectivity, linearity, accuracy, precision, and limits of quantification. For C4-HSL, the LOQ was reported as **0.79 ng/mL** [9].

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To cite this document: Smolecule. [what is N-Butanoyl-DL-homoserine lactone]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b3327615#what-is-n-butanoyl-dl-homoserine-lactone]

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